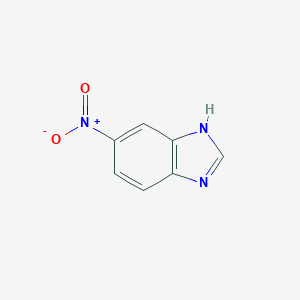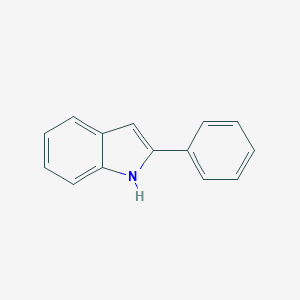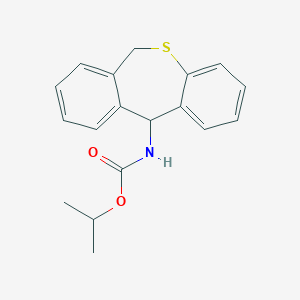
Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as etomidate, is a medication used for anesthesia induction. It was first synthesized in the 1960s and has since become a widely used drug in the medical field. In recent years, there has been a growing interest in the scientific research applications of etomidate.
Mecanismo De Acción
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter receptor in the brain. By binding to the receptor, Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate enhances the activity of GABA, leading to increased inhibition of neuronal activity and ultimately producing sedation and anesthesia.
Efectos Bioquímicos Y Fisiológicos
Etomidate has been shown to have a number of biochemical and physiological effects. It has been found to decrease cerebral blood flow and metabolic rate, reduce cerebral oxygen consumption, and decrease intracranial pressure. It has also been shown to decrease sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it useful for studying the effects of anesthesia and sedation on the nervous system. It also has a high degree of selectivity for the GABA receptor, making it a useful tool for investigating the role of this receptor in various physiological processes.
However, there are also some limitations to the use of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in laboratory experiments. It can be difficult to control the depth of anesthesia produced by Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, and there is a risk of respiratory depression and other adverse effects at higher doses.
Direcciones Futuras
There are several potential future directions for research on Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One area of interest is the development of new drugs that target the GABA receptor with greater selectivity and fewer side effects than Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. Another area of interest is the use of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in combination with other drugs to produce more targeted effects on the nervous system. Finally, there is ongoing research into the mechanisms underlying the effects of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate on the nervous system, with the goal of developing new treatments for a range of neurological disorders.
Métodos De Síntesis
Etomidate can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then condensed with 2-thiophene carboxaldehyde to form 2-(2-thienyl)benzylideneamine. The final step involves the reaction of 2-(2-thienyl)benzylideneamine with isopropyl chloroformate to form Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate.
Aplicaciones Científicas De Investigación
Etomidate has been used in scientific research to study various aspects of the nervous system, including neurotransmitter release, synaptic transmission, and receptor function. It has also been used to investigate the mechanisms underlying anesthesia and sedation.
Propiedades
Número CAS |
74797-19-6 |
|---|---|
Nombre del producto |
Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Fórmula molecular |
C18H19NO2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
propan-2-yl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C18H19NO2S/c1-12(2)21-18(20)19-17-14-8-4-3-7-13(14)11-22-16-10-6-5-9-15(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |
Clave InChI |
YDIWRWPZLZRROJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canónico |
CC(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
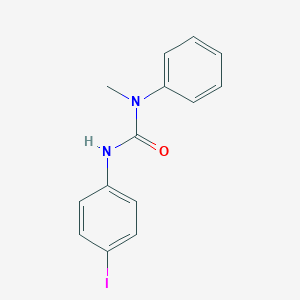

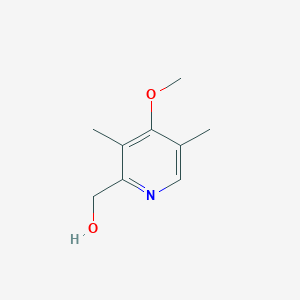
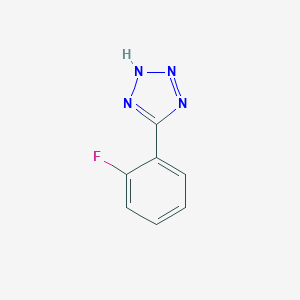
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
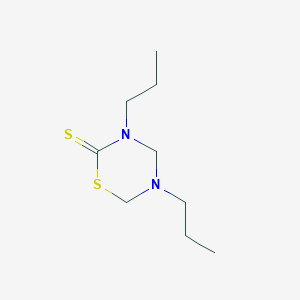
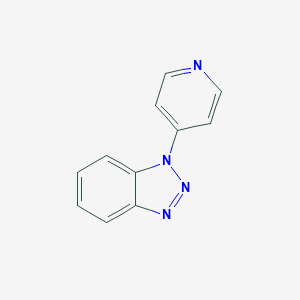
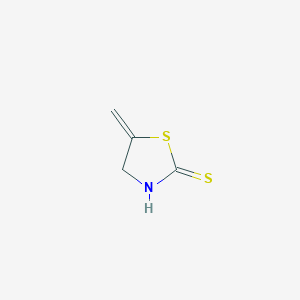
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
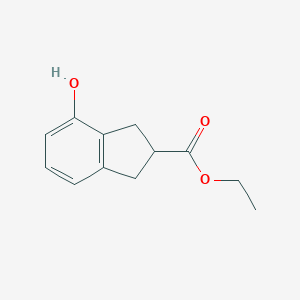
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
